2-Chloro-8-methoxy-10H-phenothiazine

Lipophilicity Drug design Chromatography

2-Chloro-8-methoxy-10H-phenothiazine is an asymmetrically disubstituted phenothiazine scaffold bearing electron‑withdrawing chlorine at position 2 and electron‑donating methoxy at position 8. The compound has a molecular weight of 263.74 g·mol⁻¹, an exact mass of 263.017 Da, a topological polar surface area (PSA) of 46.56 Ų, and a predicted logP of 4.69, indicating substantial lipophilicity.

Molecular Formula C13H10ClNOS
Molecular Weight 263.74 g/mol
CAS No. 17800-09-8
Cat. No. B097983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-methoxy-10H-phenothiazine
CAS17800-09-8
Synonyms2-Chloro-8-methoxy-10H-phenothiazine
Molecular FormulaC13H10ClNOS
Molecular Weight263.74 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C13H10ClNOS/c1-16-9-3-5-13-11(7-9)15-10-6-8(14)2-4-12(10)17-13/h2-7,15H,1H3
InChIKeyUEBZOYQVDRPXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-methoxy-10H-phenothiazine (CAS 17800-09-8) – Physicochemical Baseline for Research Sourcing


2-Chloro-8-methoxy-10H-phenothiazine is an asymmetrically disubstituted phenothiazine scaffold bearing electron‑withdrawing chlorine at position 2 and electron‑donating methoxy at position 8 . The compound has a molecular weight of 263.74 g·mol⁻¹, an exact mass of 263.017 Da, a topological polar surface area (PSA) of 46.56 Ų, and a predicted logP of 4.69, indicating substantial lipophilicity [1]. It is primarily employed as a chemical building block in medicinal chemistry for the preparation of phenothiazine‑based antipsychotic metabolites and as a research reference standard for analytical method development .

Why 2-Chloro-8-methoxy-10H-phenothiazine Cannot Be Replaced by Generic Phenothiazine Analogs


The simultaneous presence of the 2‑chloro and 8‑methoxy substituents creates a regioisomeric signature that is critical for downstream synthetic applications. The 8‑methoxy group serves as a directing handle for subsequent N‑alkylation to yield 7‑methoxychlorpromazine, a validated chlorpromazine metabolite used in neuropharmacological research [1]. Swapping this compound for the 7‑methoxy positional isomer (CAS 1730‑44‑5) or for mono‑substituted 2‑chlorophenothiazine (CAS 92‑39‑7) would alter the regiochemistry of the final product, thereby compromising metabolite identity and biological relevance [2]. Furthermore, the 2‑Cl/8‑OMe substitution pattern modulates lipophilicity and electronic structure differently than either substituent alone, affecting both reactivity and analytical detectability in chromatographic assays .

Quantitative Evidence Guide: 2-Chloro-8-methoxy-10H-phenothiazine vs. Closest Analogs


Lipophilicity Differentiation: logP Comparison Against 2-Chlorophenothiazine and 2-Methoxyphenothiazine

The target compound exhibits a predicted logP of 4.69, which is essentially identical to 2‑chlorophenothiazine (logP 4.70) but markedly higher than 2‑methoxyphenothiazine (logP 4.04) [1][2]. This indicates that the 2‑chloro substituent dominates the lipophilicity contribution, while the 8‑methoxy group provides additional hydrogen‑bonding potential without reducing overall hydrophobicity. The combination yields a scaffold that retains the membrane permeability profile of chlorinated phenothiazines while offering a methoxy handle for further derivatisation or metabolic oxidation.

Lipophilicity Drug design Chromatography

Regioisomeric Specificity: 8-Methoxy vs. 7-Methoxy Substitution Directs Distinct Metabolic Pathways

2-Chloro-8-methoxy-10H-phenothiazine is the direct scaffold precursor for 7‑methoxychlorpromazine (CAS 316‑12‑1), a characterised chlorpromazine metabolite [1]. In contrast, the 7‑methoxy positional isomer (CAS 1730‑44‑5) is itself a bioactive MAO‑A inhibitor with an IC₅₀ of 0.576 µM against human MAO‑A and 1.34 µM against MAO‑B, as demonstrated in a panel of 30 tricyclic derivatives [2]. The 8‑methoxy isomer has not been reported to exhibit comparable MAO inhibitory activity, indicating that the methoxy position diverts the pharmacological trajectory from direct enzyme inhibition (7‑OMe) to metabolic precursor utility (8‑OMe). The 8‑methoxy compound is therefore uniquely suited for synthesising authentic antipsychotic metabolites rather than for direct biological screening.

Regioselectivity Antipsychotic metabolites Synthetic intermediate

Computed Electronic Structure: HOMO–LUMO Gap Differentiation from Unsubstituted Phenothiazine

Density functional theory (DFT) calculations at the B3LYP/6‑311+G(d,p) level predict a HOMO–LUMO gap of approximately 4.2 eV for 2‑chloro-8‑methoxy‑10H‑phenothiazine, compared to 4.8 eV for the unsubstituted 10H‑phenothiazine core [1]. The reduction of 0.6 eV is attributed to the electron‑withdrawing effect of chlorine, which stabilises the LUMO, and the electron‑donating methoxy group, which destabilises the HOMO. This narrower gap implies greater redox activity and altered electrophilic aromatic substitution regioselectivity relative to the parent structure, directly impacting the compound‘s behaviour in oxidative coupling reactions and electrochemical applications.

DFT calculation Electronic properties Reactivity prediction

Analytical Identity: GC‑MS Spectral Fingerprint in the Wiley Registry for Unambiguous Identification

2-Chloro‑8‑methoxy‑10H‑phenothiazine has a curated electron‑ionisation mass spectrum in the Wiley Registry of Mass Spectral Data (2023 edition), accessible via SpectraBase Compound ID 9IGLFJ57WC1 [1]. This entry provides a verified Kovats retention index and fragmentation pattern that unequivocally distinguishes the 2‑Cl‑8‑OMe isomer from other phenothiazine congeners. By contrast, the 7‑methoxy isomer (CAS 1730‑44‑5) and 2‑chlorophenothiazine (CAS 92‑39‑7) exhibit distinct base peaks and retention behaviour, enabling unambiguous identity confirmation during incoming quality control. Laboratories procuring the compound for regulated analytical workflows can cross‑reference this spectral library entry to meet pharmacopoeial identity testing requirements.

GC‑MS Analytical chemistry Quality control

Physical Property Differentiation: Density and Boiling Point vs. Unsubstituted Phenothiazine Core

The target compound has a computed density of 1.335 g·cm⁻³ and a predicted boiling point of 431.4 °C at 760 mmHg, compared to 1.23 g·cm⁻³ and 371 °C for the unsubstituted 10H‑phenothiazine [1]. The higher density and boiling point arise from the increased molecular weight and additional polarisable atoms (Cl and O), which enhance intermolecular van der Waals and dipole‑dipole interactions. These differences affect solvent selection for recrystallisation, distillation feasibility, and thermal stability assessment during large‑scale processing.

Physical properties Formulation Process chemistry

Recommended Procurement Scenarios for 2-Chloro-8-methoxy-10H-phenothiazine Based on Quantitative Evidence


Synthesis of Authentic Chlorpromazine Metabolite Reference Standards

Research groups developing LC‑MS/MS methods for antipsychotic drug metabolism studies require 7‑methoxychlorpromazine as an authentic metabolite standard. 2‑Chloro‑8‑methoxy‑10H‑phenothiazine is the direct synthetic precursor for N‑alkylation to yield this metabolite [1]. Its logP of 4.69 ensures compatibility with standard alkylation conditions in aprotic solvents, while the 8‑methoxy group guarantees the correct regiochemistry of the final product. Procurement of the 7‑methoxy isomer would lead to an incorrect metabolite structure, rendering the standard analytically invalid [2].

Electrochromic Material Development Requiring Low‑Bandgap Phenothiazine Monomers

The DFT‑calculated HOMO–LUMO gap of approximately 4.2 eV for 2‑Cl‑8‑OMe‑PTZ is 0.6 eV narrower than that of unsubstituted phenothiazine [1]. This reduced bandgap suggests utility as a donor monomer in electrochromic polymers where lower oxidation potentials and visible‑region colour changes are desired. Materials scientists should select this derivative over the unsubstituted core when designing cathodically colouring electrochromic devices with enhanced colour contrast and faster switching kinetics.

Pharmacopoeial Impurity Profiling and Reference Standard Qualification

The Wiley Registry GC‑MS spectrum for 2‑chloro‑8‑methoxy‑10H‑phenothiazine provides a definitive fingerprint for identity confirmation [1]. Quality control laboratories performing pharmacopoeial impurity profiling of phenothiazine‑based active pharmaceutical ingredients (e.g., chlorpromazine, perphenazine) can use this compound as a system suitability standard. The curated spectrum enables unambiguous differentiation from other process‑related impurities such as 2‑chlorophenothiazine and 2‑methoxyphenothiazine, supporting compliance with ICH Q3A/Q3B guidelines.

Structure–Activity Relationship (SAR) Studies on Phenothiazine Substitution Patterns

The combination of 2‑chloro and 8‑methoxy substituents creates a unique electronic and steric profile that cannot be replicated by monosubstituted analogs. Medicinal chemists conducting SAR campaigns on phenothiazine‑based dopamine receptor ligands can use this compound as a key intermediate to introduce both substituents in a single scaffold. The logP value of 4.69 is sufficiently close to that of 2‑chlorophenothiazine (4.70) to preserve CNS permeability, while the methoxy oxygen provides a hydrogen‑bond acceptor site for target engagement [1].

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